molecular formula C14H12N2O2S B12854278 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12854278
M. Wt: 272.32 g/mol
InChI Key: NIBFBPUMIGTXAI-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an ethoxy-phenyl group attached. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thienopyrimidine core. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the mixture is refluxed for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs).

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is unique due to its thieno ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2O2S/c1-2-18-10-5-3-9(4-6-10)12-7-11-13(19-12)14(17)16-8-15-11/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

NIBFBPUMIGTXAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3

Origin of Product

United States

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